(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine

Description

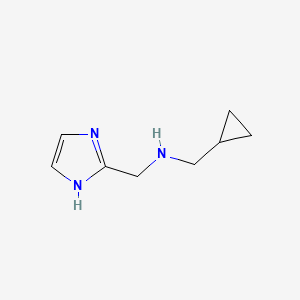

(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine, also referred to as 1-(cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8), is an imidazole derivative with a cyclopropylmethyl group at position 1 and an amine group at position 2 of the imidazole ring. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol . The compound is commercially available as a powder stored at room temperature, though safety data remains unspecified .

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-cyclopropyl-N-(1H-imidazol-2-ylmethyl)methanamine |

InChI |

InChI=1S/C8H13N3/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2,(H,10,11) |

InChI Key |

OUZVSCDQTBDIES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

This method allows for regioselective introduction of the cyclopropylmethyl group with mild conditions, minimizing side reactions.

Alkylation of 1H-imidazol-2-ylmethanamine

Another approach involves direct alkylation of the amine nitrogen with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

This method may suffer from moderate yields and requires careful control of reaction conditions to avoid overalkylation or side reactions.

Multi-step Synthesis from Imidazole Precursors

The imidazole ring can be constructed first through classical methods such as Debus-Radziszewski synthesis or other imidazole-forming reactions, followed by functionalization at the 2-position with a methylene amine group, then subsequent alkylation with cyclopropylmethyl derivatives.

This route is more laborious but allows for structural modifications and analog synthesis.

Experimental Data and Research Results

Physical and Chemical Properties

Representative Reaction Conditions and Yields

Analytical Techniques Employed

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure, especially the integrity of the imidazole ring and the presence of the cyclopropylmethyl substituent.

- Mass Spectrometry (MS): Molecular ion peaks consistent with C8H13N3 (m/z = 151) confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC): Employed for purification and yield determination.

- Elemental Analysis: Confirms the elemental composition.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive Amination | 1H-imidazol-2-ylmethanamine + cyclopropylmethyl aldehyde | NaBH4 or catalytic hydrogenation | Mild, room temp to reflux | 50-80 (typical) | Selective, mild conditions | Requires aldehyde precursor |

| Direct Alkylation | 1H-imidazol-2-ylmethanamine + cyclopropylmethyl bromide | Triethylamine, acetonitrile | Reflux, 3 h | ~24 | Straightforward | Moderate yield, side reactions possible |

| Multi-step Synthesis | Imidazole derivatives | Various reagents | Multiple steps | Variable | Flexibility for analogs | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

(Cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Biological Activity

(cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropylmethyl group attached to an imidazole ring. Its empirical formula is C9H15N, and it features a unique structural arrangement that may influence its biological interactions.

1. Kinase Inhibition

Recent studies have highlighted the role of imidazole derivatives in inhibiting various kinases, particularly those involved in cancer pathways. For instance, compounds similar to this compound have been shown to inhibit the endoribonuclease function of IRE1α, a key player in the unfolded protein response (UPR) pathway. This inhibition can disrupt cancer cell survival mechanisms under stress conditions .

2. Anticancer Activity

Imidazole derivatives have been identified as potential anticancer agents due to their ability to interfere with tubulin polymerization. In vitro studies demonstrate that compounds with imidazole moieties exhibit IC50 values ranging from 80 to 1000 nM against various cancer cell lines, indicating significant potency . The structure-activity relationship studies suggest that modifications on the imidazole ring can enhance or diminish biological activity .

Case Study 1: Inhibition of IRE1α

A study investigating the binding affinity of imidazole-based inhibitors revealed that this compound could bind to an unusual inactive conformation of IRE1α. This binding prevents oligomerization and subsequent activation of the endoribonuclease function, leading to reduced signaling through UPR pathways in human cells .

Case Study 2: Tubulin Polymerization

Another investigation focused on the effects of imidazole derivatives on tubulin polymerization. Compounds similar to this compound were found to inhibit tubulin polymerization effectively, with IC50 values significantly lower than those of standard inhibitors like nocodazole . This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various imidazole derivatives, indicating that specific substitutions on the imidazole ring can drastically alter potency and selectivity against target enzymes. The presence of electron-donating groups generally enhances activity, while bulky substituents may hinder binding efficacy .

| Compound | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|

| Compound A | 80 | Tubulin Inhibition | High potency against HeLa cells |

| Compound B | 200 | IRE1α Inhibition | Selective for IRE1α over IRE1β |

| Compound C | 400 | General Kinase Inhibition | Less selective; broader kinome activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (cyclopropylmethyl)(1H-imidazol-2-ylmethyl)amine and structurally related imidazole derivatives?

- Methodological Answer : Synthesis of imidazole-containing amines typically involves multi-step reactions, such as nucleophilic substitution, reductive amination, or coupling of pre-functionalized fragments. For example:

- Step 1 : Cyclopropylmethyl halides (e.g., bromide or chloride) can react with 1H-imidazol-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound via nucleophilic substitution .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) ensures removal of unreacted starting materials.

- Validation : Characterization by -NMR and LC-MS confirms the structure and purity. Similar protocols are validated in the synthesis of benzimidazole derivatives .

Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include N-H stretches (~3300 cm⁻¹ for primary amines) and C-N stretches (~1250 cm⁻¹) in the imidazole ring. Compare with reference data for 2-aminobenzimidazole derivatives .

- NMR Analysis :

- -NMR: Cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm). Imidazole protons resonate as singlets (δ 7.0–8.5 ppm).

- -NMR: Cyclopropyl carbons (δ 8–15 ppm) and imidazole carbons (δ 120–140 ppm) are diagnostic .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used:

- Basis Set : 6-31G(d,p) for geometry optimization and vibrational frequency calculations.

- Exchange-Correlation : Include exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for amine systems .

- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges predict reactivity toward electrophiles or nucleophiles .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF) and bases (e.g., NaH vs. Et₃N) to minimize side reactions. For imidazole derivatives, DMF with K₂CO₃ at 60°C often enhances yield .

- Workflow : Use flow chemistry for controlled mixing and heat dissipation during scale-up.

- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-alkylated products), guiding solvent/temperature adjustments .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data for this compound?

- Methodological Answer :

- DFT Refinement : Re-optimize geometry using solvent models (e.g., PCM for DMSO) to better match experimental -NMR shifts .

- Dynamic Effects : Include nuclear Overhauser effects (NOE) in NMR simulations to account for conformational flexibility in the cyclopropyl group .

- Empirical Corrections : Apply scaling factors (e.g., 0.96–0.98 for IR frequencies) to align computational and experimental data .

Q. How can the biological activity of this compound be evaluated in vitro?

- Methodological Answer :

- Target Selection : Prioritize receptors or enzymes with known interactions with imidazole derivatives (e.g., histamine receptors, cytochrome P450 isoforms) .

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) to measure IC₅₀ values.

- Cellular Uptake : Radiolabel the compound (e.g., ) and quantify accumulation in cell lines (e.g., HepG2) .

- Data Interpretation : Compare with control compounds (e.g., 2-aminobenzimidazole) to assess structure-activity relationships .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer :

- Degradation Pathways : Cyclopropyl groups are prone to ring-opening under acidic conditions. Monitor pH (maintain neutral to slightly basic) in storage solutions .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imidazole ring .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.